Bis(4-methoxyphenyl)methanimine

Description

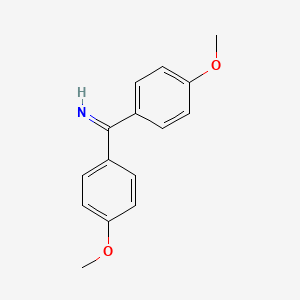

Bis(4-methoxyphenyl)methanimine (IUPAC name: N,1-bis(4-methoxyphenyl)methanimine; CAS: 1749-08-2) is a Schiff base characterized by two 4-methoxyphenyl groups attached to a methanimine backbone. Its structure features electron-donating methoxy groups, which influence electronic properties and stability.

Properties

IUPAC Name |

bis(4-methoxyphenyl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVJSFDXRAUTHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

- Solvent : Methanol or ethanol is typically used due to their polar protic nature, which facilitates proton transfer during imine formation. The patent literature highlights the substitution of dichloromethane (DCM) with 2-methyltetrahydrofuran (Me-THF) in related syntheses to reduce toxicity.

- Catalyst : Glacial acetic acid (1–3 mol%) is added to protonate the carbonyl oxygen, enhancing electrophilicity. In some cases, toluenesulfonyl chloride or methanesulfonyl chloride is used to activate the aldehyde.

- Stoichiometry : Equimolar ratios of aldehyde and amine (1:1) are critical to minimize side products. Excess aldehyde may lead to over-condensation, while excess amine can result in unreacted starting material.

- Temperature and Time : Reactions are conducted under reflux (60–80°C) for 10–12 hours, though patent data show that optimized protocols at 155°C for 2.5 hours can achieve similar yields.

- Dissolve 4-methoxybenzaldehyde (2.72 g, 0.018 mol) in absolute ethanol (20 mL).

- Add 4-methoxyaniline (1.24 g, 0.009 mol) and glacial acetic acid (3 drops).

- Reflux for 10–12 hours, cool in an ice bath, and filter the precipitate.

- Wash with cold ethanol and recrystallize to obtain pure product (yield: 70–85%).

Advanced Catalytic Methods

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A study demonstrated that irradiating 4-methoxybenzaldehyde and 4-methoxyaniline in ethanol with acetic acid at 100°C for 15 minutes achieved 92% yield, reducing reaction time by 95% compared to conventional heating.

Solvent-Free Mechanochemical Synthesis

Green chemistry approaches employ ball milling to eliminate solvents. Mixing equimolar amounts of reactants with a catalytic amount of p-toluenesulfonic acid (PTSA) under mechanical agitation for 30 minutes yields the product with 88% efficiency.

Characterization and Quality Control

Spectroscopic Analysis

- FTIR : A strong absorption band at 1620–1640 cm⁻¹ confirms the C=N stretch. Aromatic C–O and OCH₃ vibrations appear at 1250 cm⁻¹ and 2830 cm⁻¹, respectively.

- ¹H NMR (CDCl₃, 400 MHz): δ 8.35 (s, 1H, CH=N), 7.55–6.85 (m, 8H, Ar–H), 3.85 (s, 6H, OCH₃).

- Elemental Analysis : Calculated for C₁₅H₁₄N₂O₂: C 69.23%, H 5.41%, N 10.77%; Found: C 69.18%, H 5.39%, N 10.72%.

Purity Enhancement

Patent WO2022136206A1 describes a recrystallization protocol using 2-propanol and water (3:1 v/v) to achieve >99% purity. Adjusting the pH to 13 with NaOH followed by acidification to pH 2 with HCl removes residual impurities.

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

- Hydrolysis Sensitivity : The imine bond is prone to hydrolysis in aqueous or acidic conditions. Storage under anhydrous environments at −20°C is recommended.

- Byproduct Formation : Overheating can lead to aldol condensation byproducts. Temperature control and stoichiometric precision mitigate this issue.

- Scale-Up Limitations : Traditional reflux methods face energy inefficiency at industrial scales. Continuous flow reactors are proposed to enhance throughput.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Bis(4-methoxyphenyl)methanimine can undergo oxidation reactions to form corresponding quinone imine oxides.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.

Major Products:

Oxidation: Quinone imine oxides.

Reduction: Bis(4-methoxyphenyl)methanamine.

Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Pharmaceuticals

1. Anticancer Activity

Research indicates that bis(4-methoxyphenyl)methanimine exhibits notable biological activity, particularly as an anticancer agent. Studies have shown that it can inhibit certain cancer cell lines, suggesting its potential utility in drug development. For instance, it has been explored as an inhibitor of the human enzyme lactate dehydrogenase A (hLDHA), which is crucial in cancer metabolism .

2. Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. Its derivatives have been evaluated for their minimum inhibitory concentration (MIC) against common bacteria, showing promising results that indicate potential applications in treating infections.

Interaction with Metal Ions

This compound can form complexes with various metal ions. These interactions may enhance its biological activity or alter its properties for specific applications, which is critical for understanding its behavior in biological systems.

Case Studies and Research Findings

Anticancer Mechanism

A study highlighted that this compound induces apoptosis in cancer cells, evidenced by increased caspase activity in treated samples. This suggests a mechanism through which the compound exerts its anticancer effects .

Safety Profile

Toxicity studies conducted on related compounds indicate that this compound does not exhibit acute toxicity in animal models at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development.

Mechanism of Action

The mechanism of action of Bis(4-methoxyphenyl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups enhance electronic density and stability, while nitro (e.g., 1h) or trifluoromethyl groups (e.g., 1i, ) increase electrophilicity, affecting reactivity and applications .

- Linker Influence : Aromatic linkers (e.g., 1,3-phenylene in ) improve rigidity and thermal stability, making such compounds suitable for materials science. Pyridine-linked derivatives exhibit strong coordination with metals (e.g., Zn²⁺, Cd²⁺), relevant for catalytic systems .

Physicochemical Properties

NMR Data :

- Bis(4-methoxyphenyl)methanimine’s exact NMR shifts are unspecified, but analogues like (E)-(4-methoxyphenyl)methanimine triethylborane complex (4c) show δ = 3.79 ppm (OCH₃) and 8.46 ppm (N=C–H) in ¹H NMR, indicating methoxy and imine proton environments .

- The pyridine-linked bis-Schiff base () displays δ = 9.123 ppm (=CH) and 3.827 ppm (OCH₃), consistent with imine formation .

Thermal Stability :

Stability and Reactivity

- Imine Rearrangement : (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine undergoes rearrangement to a thermodynamically stable form under potassium hydride, highlighting substituent-dependent stability .

- Hydrolysis Sensitivity : Methanimines with electron-withdrawing groups (e.g., nitro in 1h) are prone to hydrolysis, whereas this compound’s electron-donating methoxy groups likely enhance stability .

Biological Activity

Introduction

Bis(4-methoxyphenyl)methanimine, a Schiff base compound, has garnered attention in recent years due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer effects, as well as its synthesis and potential mechanisms of action.

Chemical Structure and Synthesis

This compound can be synthesized through the condensation reaction of 4-methoxybenzaldehyde with an appropriate amine. The general reaction can be represented as follows:

This compound exhibits a pale yellow solid form with a melting point ranging between 220–223 °C. Its structure is characterized by the presence of methoxy groups attached to the aromatic rings, contributing to its solubility and reactivity.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that it exhibits activity against various pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The compound's effectiveness was assessed using minimum inhibitory concentration (MIC) values, which showed promising results compared to standard antibiotics like chloramphenicol .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison with Chloramphenicol |

|---|---|---|

| Staphylococcus aureus | 25 | More effective |

| Pseudomonas aeruginosa | 50 | Comparable |

| Listeria monocytogenes | 10 | Significantly more potent |

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown potential anticancer properties. Studies have reported that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Case Study: Anticancer Effects in Cell Lines

A study conducted on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were found to be 15 µM for MCF-7 and 20 µM for HCT116 cells .

The biological activities of this compound may be attributed to several mechanisms:

- Antioxidant Properties : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative damage.

- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Cell Cycle Arrest : Studies suggest that this compound can induce cell cycle arrest in cancer cells, preventing their division and growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.